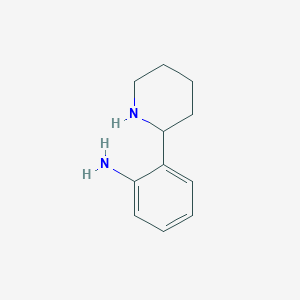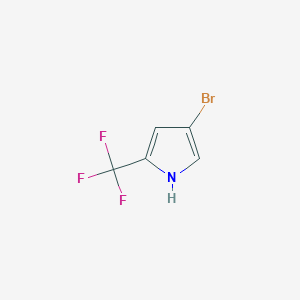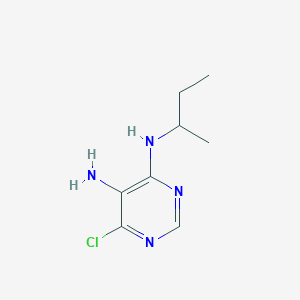![molecular formula C10H15N3O B12114142 3-[(4-Methylphenyl)amino]propanehydrazide CAS No. 21911-86-4](/img/structure/B12114142.png)
3-[(4-Methylphenyl)amino]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Alanine, N-(4-methylphenyl)-, hydrazide: is a chemical compound that belongs to the class of beta-amino acids It is characterized by the presence of a hydrazide group attached to the beta-alanine backbone, with a 4-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-(4-methylphenyl)-, hydrazide typically involves the reaction of beta-alanine with 4-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods: Industrial production of Beta-Alanine, N-(4-methylphenyl)-, hydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for the purification and isolation of the final product. Techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Beta-Alanine, N-(4-methylphenyl)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the hydrazide group or the 4-methylphenyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Beta-Alanine, N-(4-methylphenyl)-, hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Beta-Alanine, N-(4-methylphenyl)-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The 4-methylphenyl group may also contribute to the compound’s activity by influencing its binding affinity and specificity.
類似化合物との比較
Beta-Alanine, N-(4-chlorophenyl)-, hydrazide: Similar structure but with a chlorine substituent instead of a methyl group.
Beta-Alanine, N-(4-nitrophenyl)-, hydrazide: Contains a nitro group instead of a methyl group.
Beta-Alanine, N-(4-methoxyphenyl)-, hydrazide: Features a methoxy group in place of the methyl group.
Uniqueness: Beta-Alanine, N-(4-methylphenyl)-, hydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substituent may enhance the compound’s stability, solubility, and interaction with specific molecular targets compared to its analogs.
特性
CAS番号 |
21911-86-4 |
|---|---|
分子式 |
C10H15N3O |
分子量 |
193.25 g/mol |
IUPAC名 |
3-(4-methylanilino)propanehydrazide |
InChI |
InChI=1S/C10H15N3O/c1-8-2-4-9(5-3-8)12-7-6-10(14)13-11/h2-5,12H,6-7,11H2,1H3,(H,13,14) |
InChIキー |
GSNCQQXAEFISJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid](/img/structure/B12114062.png)

![3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12114076.png)
![5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)
![Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12114091.png)




![(2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride](/img/structure/B12114111.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)


